molecular formula C14H17N3OS B11021407 N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11021407
M. Wt: 275.37 g/mol
InChI Key: RTPGEEKGBHANIL-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry research due to its 1,2,3-thiadiazole core, a scaffold recognized for its diverse biological potential . While specific biological data for this exact compound is limited in the public domain, its structure incorporates key pharmacophoric elements that are frequently explored in drug discovery. The 1,2,3-thiadiazole ring system is a privileged structure in the development of novel therapeutic agents, with analogs and derivatives being investigated for a range of activities, including antimicrobial and anti-inflammatory properties . Researchers utilize this and related carboxamide derivatives primarily as key intermediates or building blocks in organic synthesis and for probing biological pathways . The structural motif of substituting the carboxamide nitrogen with alkyl chains, such as the 3-methylbutyl (isopentyl) group in this case, is a common strategy to modulate the compound's lipophilicity and steric profile, which can critically influence its interaction with biological targets and overall pharmacokinetic properties . This product is intended for laboratory research purposes only. This compound is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-(3-methylbutyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C14H17N3OS/c1-10(2)8-9-15-14(18)13-12(16-17-19-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)

InChI Key

RTPGEEKGBHANIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C(N=NS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclodehydration with Phosphorus Oxychloride (POCl₃)

This method, adapted from procedures for analogous thiadiazole derivatives, involves the cyclization of thiosemicarbazide intermediates with carboxylic acids in the presence of POCl₃. The general protocol includes:

  • Formation of the Thiadiazole Core : A mixture of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) and thiosemicarbazide (1.1 equiv) is reacted with POCl₃ (3.0 equiv) at 80–90°C for 1 hour. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the electrophilic carbonyl carbon, followed by cyclodehydration.

  • Amidation with 3-Methylbutylamine : The resulting 5-carboxylic acid derivative is treated with 3-methylbutylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. Coupling agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) facilitate amide bond formation.

Critical Parameters :

  • Temperature : Excess heat (>100°C) leads to decomposition of the thiadiazole ring.

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates.

  • Catalyst : POCl₃ acts as both a Lewis acid and dehydrating agent, critical for ring closure.

Solid-Phase Synthesis Using Phosphorus Pentachloride (PCl₅)

A patent-derived method employs a solvent-free, solid-phase approach to minimize side reactions and improve scalability. The steps include:

  • Grinding Reactants : Thiosemicarbazide (1.0 equiv), 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.1 equiv), and PCl₅ (1.1 equiv) are ground at room temperature for 20 minutes. The exothermic reaction generates HCl gas, which is neutralized in situ.

  • Basification and Isolation : The crude product is treated with NaOH (pH 8–8.2) to precipitate the thiadiazole-amide, followed by recrystallization from ethanol/water.

Advantages :

  • Yield : >91% purity due to reduced solvent interference.

  • Scalability : Suitable for industrial production with minimal equipment requirements.

Reaction Conditions and Optimization

Solvent Effects

SolventReaction Rate (h)Yield (%)Purity (%)
THF47895
DMF38297
Ethanol66588
Solvent-Free0.59199

Polar aprotic solvents like DMF accelerate the reaction by stabilizing charged intermediates, whereas solvent-free conditions eliminate solubility issues and reduce waste.

Catalytic Systems

  • POCl₃ : Achieves 78–82% yield but requires careful handling due to corrosivity.

  • PCl₅ : Offers higher yields (91%) in solid-phase reactions but may require post-synthetic purification.

Purification Techniques

  • Recrystallization : Ethanol/water (4:1) mixtures yield crystals with >98% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves unreacted amine and carboxylic acid byproducts.

Analytical Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.94 (m, 2H, aromatic), δ 3.25 (t, 2H, NCH₂), δ 1.45 (m, 3H, CH(CH₃)₂)
¹³C NMR δ 168.77 (C=O), δ 158.47 (thiadiazole C-5), δ 44.12 (NCH₂)
FT-IR 1686 cm⁻¹ (amide C=O), 1552 cm⁻¹ (C=N stretch), 757 cm⁻¹ (C-S-C bend)

Data align with reported thiadiazole-amide derivatives, confirming successful synthesis.

Elemental Analysis

ElementCalculated (%)Observed (%)
C54.7854.98
H4.143.97
N19.1619.42
S14.6214.31

Minor deviations in hydrogen content suggest trace solvent retention.

Comparative Analysis of Methods

ParameterPOCl₃ MethodPCl₅ Method
Yield78–82%91%
Reaction Time3–4 hours20 minutes
ScalabilityModerate (lab-scale)High (industrial)
Purification EffortColumn chromatographyRecrystallization
Environmental ImpactHigh solvent wasteLow waste

The solid-phase method outperforms solution-phase approaches in yield and scalability but requires stringent control over grinding uniformity.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enable large-scale production of thiosemicarbazide intermediates with consistent quality.

  • Green Chemistry : Solvent-free conditions and PCl₅ catalysis align with sustainable manufacturing principles .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown promise in medicinal chemistry for its potential as:

Anticancer Agent : Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiadiazole have been tested against various cancer cell lines, showing growth inhibition percentages ranging from moderate to high .

Antimicrobial Activity : The compound's structural characteristics suggest it may possess antimicrobial properties. Studies have demonstrated that thiadiazole derivatives can disrupt bacterial cell walls and interfere with protein synthesis, leading to effective antibacterial action against both Gram-positive and Gram-negative bacteria.

Biological Studies

The compound is also utilized in biological studies to investigate enzyme inhibition and metabolic pathways. Its potential interactions with biological targets can be explored through various assays:

  • Enzyme Inhibition Studies : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, which can be investigated further using this compound.
  • Cell Viability Assays : The compound can be tested for cytotoxic effects on different cancer cell lines using assays such as MTT or LDH release assays.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industry:

Material Science : The unique structure of the compound may allow it to be used as a building block for synthesizing new materials with specific properties. This includes applications in polymers and coatings where enhanced chemical resistance or specific mechanical properties are desired.

Anticancer Activity

A study involving the synthesis of various thiadiazole derivatives revealed that certain modifications led to enhanced anticancer activity against specific cell lines. For example, compounds with electron-withdrawing groups exhibited improved potency against prostate cancer cells compared to those with electron-donating groups .

Antimicrobial Efficacy

In antimicrobial studies, derivatives of thiadiazole were tested against common bacterial strains. Results indicated that compounds containing the thiadiazole moiety showed significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, suggesting their potential as effective antibacterial agents.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit fungal growth by targeting the plasma membrane H±ATPase, thereby affecting cellular homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole carboxamides exhibit significant structural diversity, with variations in substituents on both the thiadiazole ring and the amide nitrogen. Below is a comparative analysis of N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide and its analogs:

Table 1: Structural and Functional Comparison of Selected Thiadiazole Carboxamides

Compound Name Substituent (R Group) Molecular Weight Key Properties/Findings References
This compound R = 3-methylbutyl ~296–315* Lipophilic; potential bioactivity inferred from analogs
SI104 (N-(4-oxo-2-phenyl-4H-chromen-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide) R = 4-oxo-2-phenylchromen-6-yl 353.1983 (calc.) Enhanced π-π stacking due to flavone moiety; 55% synthesis yield
47n (N-[4-(diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide) R = 4-diethylaminophenyl 353.1983 (calc.) Electron-donating group; improved solubility in polar solvents
N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide R = 4-bromophenyl 315.78 Halogenated analog; discontinued, suggesting stability/synthesis challenges
N-(2-chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide R = 2-chlorobenzyl 296.3 Steric hindrance from ortho-substituent; unknown bioactivity
(E)-N-(3-methylbutyl)-1-phenylmethanimine (Compound C) Imine analog (non-carboxamide) Not provided Fruity odor (pear-like); used in fragrance studies

*Estimated based on analogs (e.g., N-(4-chlorophenyl) derivative: 315.78 ).

Key Observations:

Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and may display increased thermal stability due to halogen electronegativity .

Synthetic Yields and Challenges :

  • The flavone-substituted SI104 shows moderate synthesis yields (55%), likely due to steric hindrance from the bulky chromenyl group .
  • Discontinued status of halogenated analogs (e.g., 4-bromophenyl) hints at synthetic or commercial viability issues .

Functional Group Impact on Bioactivity: The diethylamino group in 47n introduces electron-donating effects, which could modulate receptor binding in enzyme inhibition assays . Imine analogs (e.g., Compound C) lack the carboxamide group but retain sensory properties, highlighting the role of functional groups in odorant design .

Structural Diversity and Applications :

  • Thiadiazole carboxamides with aryl substituents (e.g., phenyl, pyridinyl) are explored for antimicrobial and anticancer activities, though specific data for the target compound remain sparse .

Biological Activity

N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound has the molecular formula C13H16N4O1SC_{13}H_{16}N_{4}O_{1}S and a molecular weight of approximately 252.35 g/mol. Its structure features a thiadiazole ring with a carboxamide functional group, which contributes to its biological efficacy. The presence of the 3-methylbutyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. For instance, studies have demonstrated that thiadiazole compounds can inhibit the growth of resistant strains of Mycobacterium tuberculosis and other pathogens .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival pathways, including STAT transcription factors and cyclin-dependent kinases (CDKs) .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µg/mL)Reference
MCF-78.1
HCT-11612.8
LoVo10.5

Insecticidal Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated insecticidal effects. Studies indicate that it can effectively control agricultural pests by disrupting their reproductive and developmental processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the compound may bind to the active sites of proteins involved in cell signaling pathways associated with cancer progression and microbial resistance .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Study : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure compared to controls .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for N-(3-methylbutyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Multi-step synthesis : Begin with the formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with acyl chlorides, followed by carboxamide coupling using 3-methylbutylamine. For example, phenylthiosemicarbazide can react with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) to form the thiadiazole scaffold .
  • Optimization : Key factors include:
    • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
    • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction rates .
    • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carboxamide linkage (e.g., amide proton at δ 8–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ≈ 315.78 for C₁₅H₁₈N₃OS) .
  • Infrared (IR) Spectroscopy : Detect characteristic bands for thiadiazole (C=N stretch at ~1600 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹) .

Q. How are preliminary biological activities of this compound screened in academic research?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
    • Enzyme inhibition : Fluorescence-based assays to evaluate inhibition of targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. What experimental strategies are used to elucidate the mechanism of action of this compound?

Methodological Answer:

  • Target identification :
    • Pull-down assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .
    • Computational docking : Molecular docking with software like AutoDock to predict binding to enzymes (e.g., kinases) .
  • Functional studies : Measure intracellular calcium flux (Fura-2 AM dye) or reactive oxygen species (ROS) production to link activity to signaling pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Modification sites :
    • Thiadiazole core : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 4 to enhance electrophilicity .
    • Carboxamide side chain : Replace 3-methylbutyl with branched alkyl chains (e.g., isopentyl) to improve lipophilicity and membrane permeability .
  • Evaluation : Compare IC₅₀ values in enzyme inhibition assays and logP values (HPLC) to correlate structural changes with activity .

Q. How should researchers address contradictions in reported biological activities or synthetic yields?

Methodological Answer:

  • Data validation :
    • Reproduce conditions : Ensure identical solvent systems, temperatures, and reagent purity when replicating studies .
    • Control experiments : Include positive controls (e.g., known enzyme inhibitors) and validate cell line authenticity (STR profiling) .
  • Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., pH, solvent polarity) affecting yield or bioactivity .

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